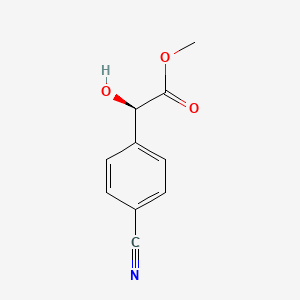

methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate

Description

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate is a chiral ester characterized by a hydroxyl group and a 4-cyanophenyl substituent at the stereogenic C2 position. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 197.18 g/mol. The 4-cyanophenyl group imparts strong electron-withdrawing effects, influencing reactivity and stability .

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)9(12)8-4-2-7(6-11)3-5-8/h2-5,9,12H,1H3/t9-/m1/s1 |

InChI Key |

ZMVCFIDIBISAFX-SECBINFHSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=C(C=C1)C#N)O |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-cyanophenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Methyl (2R)-2-(4-cyanophenyl)-2-oxoacetate.

Reduction: Methyl (2R)-2-(4-aminophenyl)-2-hydroxyacetate.

Substitution: Methyl (2R)-2-(4-cyanophenyl)-2-alkoxyacetate or methyl (2R)-2-(4-cyanophenyl)-2-aminoacetate.

Scientific Research Applications

Methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(4-cyanophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in substituents on the phenyl ring, altering electronic and steric properties:

Functional Group Modifications

- Hydroxyl vs. Oxo Groups : Methyl 2-(4-methoxyphenyl)-2-oxoacetate () replaces the hydroxyl with a ketone, increasing electrophilicity and altering reactivity in nucleophilic additions or condensations .

- Ester Alkyl Groups: Ethyl esters (e.g., Ethyl 2-(4-cyanophenyl)acetate, ) exhibit slower hydrolysis rates compared to methyl esters due to increased steric bulk .

Electronic and Stereochemical Effects

- Electron-Withdrawing Groups: The 4-cyano group in the target compound lowers the pKa of the α-hydroxy group (predicted ~10–12), increasing acidity compared to methoxy- or chloro-substituted analogs . This enhances susceptibility to racemization under basic conditions, as observed in phosphinyl analogs during silica gel chromatography ().

- Stereochemical Stability : The R-configuration is preserved in analogs like methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate (), where bulky substituents (Br, Cl) hinder epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.